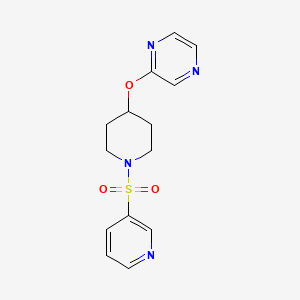

2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Nitrogen-containing heterocyclic compounds, such as pyrazines, pyridines, and piperidines, are crucial in pharmaceuticals and agrochemicals due to their high biological activities. Pyrazines, for instance, are used in pharmaceutical intermediates and as raw materials for anti-tuberculosis drugs like pyrazinamide. Pyridine bases are utilized in herbicides, insecticides, and as precursors for vitamins and pharmaceuticals. Piperidine derivatives are integral in synthesizing various therapeutic agents, showcasing the versatility of these heterocycles in drug design and agrochemical applications (Higasio & Shoji, 2001).

Antimicrobial and Antifungal Activities

The structural motif of "2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine" is related to compounds that have shown significant antimicrobial and antifungal activities. Novel synthetic approaches have led to the creation of heterocyclic derivatives incorporating pyrazine, pyridine, and piperidine units. These compounds have been evaluated for their in vitro antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, and have shown potent activities. The diversity in functionality and the ability to generate compounds with varying heterocyclic systems underline the potential of these structures in developing new antimicrobial agents (Kandile & Zaky, 2015).

Catalytic and Material Science Applications

The heterocyclic structures related to "this compound" have also been explored in catalysis and materials science. Copper(II) complexes derived from heterocyclic sulfonated Schiff base ligands, incorporating pyridine and pyrazine units, have been synthesized and shown to catalyze the oxidation of cyclic hydrocarbons to valuable products under mild conditions. These findings highlight the potential of heterocyclic compounds in catalytic processes, which can be applied in synthetic chemistry and industrial processes (Hazra et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .

Mode of Action

The compound interacts with Mycobacterium tuberculosis H37Ra, exhibiting significant anti-tubercular activity .

Pharmacokinetics

The compound’s significant anti-tubercular activity suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra, as evidenced by its significant anti-tubercular activity . This suggests that the compound could potentially be used in the treatment of tuberculosis .

Action Environment

Like all drugs, its action and efficacy are likely to be influenced by various factors, including the physiological environment within the host organism and the presence of other drugs or substances .

Properties

IUPAC Name |

2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c19-22(20,13-2-1-5-15-10-13)18-8-3-12(4-9-18)21-14-11-16-6-7-17-14/h1-2,5-7,10-12H,3-4,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIUXDGMJOVGSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide](/img/structure/B2869250.png)

![1-Methyl-3-[(4-nitrophenyl)methylsulfanyl]indole](/img/structure/B2869253.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869257.png)

![N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-(propan-2-yl)thiophene-2-carboxamide](/img/structure/B2869259.png)

![1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2869261.png)

![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)